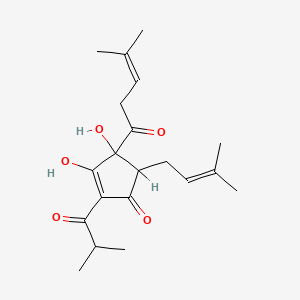

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one

Descripción general

Descripción

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one, commonly known as isocohumulone, is a compound derived from hops (Humulus lupulus) and is significant in the brewing industry for its contribution to the bitterness of beer. Beyond its sensory properties, isocohumulone exhibits various biological activities that merit detailed exploration.

Isocohumulone has the following chemical characteristics:

- Molecular Formula : C21H30O5

- Molecular Weight : 362.46 g/mol

- Density : 1.135 g/cm³

- Boiling Point : 530.5 °C at 760 mmHg

- Flash Point : 288.7 °C

Antioxidant Activity

Isocohumulone has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. The compound's ability to donate electrons makes it a potent radical scavenger, as evidenced by assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests.

| Assay Type | Activity Level |

|---|---|

| DPPH | High (84.01%) |

| FRAP | Moderate (20.1 mmol/g) |

Antimicrobial Activity

Isocohumulone exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, showing inhibition zones greater than those produced by standard antibiotics.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 14 |

Enzyme Inhibition

Research indicates that isocohumulone can inhibit key enzymes involved in metabolic processes:

- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Isocohumulone’s inhibitory action on α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption.

The biological activity of isocohumulone can be attributed to several mechanisms:

- PPAR Activation : Isocohumulone activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are involved in lipid and glucose metabolism regulation.

- Surface Activity : Molecular dynamics simulations have indicated that isocohumulone exhibits high surface activity, facilitating the binding of proteins at interfaces, enhancing foam stability in beverages.

Study on Antioxidant Properties

A study published in a peer-reviewed journal assessed the antioxidant capacity of various hop extracts containing isocohumulone. The results confirmed its efficacy in reducing oxidative stress markers in vitro, suggesting potential health benefits associated with moderate beer consumption due to its bioactive compounds .

Clinical Implications

Another investigation explored the effects of isocohumulone on metabolic syndrome parameters in animal models. The findings indicated that supplementation with isocohumulone led to improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for metabolic disorders .

Propiedades

IUPAC Name |

3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7-8,13-14,24-25H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFYHZSOIALRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948114 | |

| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25269-20-9 | |

| Record name | Isocohumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25269-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025269209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isocohumulone has been found to activate both Peroxisome Proliferator-activated Receptor alpha (PPARα) and PPARγ. [, ] PPARs are nuclear receptors involved in regulating lipid and glucose metabolism. Activation of these receptors by isocohumulone leads to downstream effects such as:

- Improved Insulin Sensitivity: Isocohumulone treatment has shown enhanced glucose tolerance and reduced insulin resistance in high-fat diet-fed mice. [, ]

- Reduced Plasma Lipid Levels: Studies in diabetic mice models demonstrated reduced plasma glucose, triglyceride, and free fatty acid levels following isocohumulone treatment. [, ]

- Increased Fatty Acid Oxidation: Isocohumulone treatment was associated with increased liver fatty acid oxidation in mice. [, ]

- Effects on Adipocytes: Treatment with isohumulones, including isocohumulone, led to a decrease in size and an increase in apoptosis of hypertrophic adipocytes in mice. [, ]

ANone: Yes, molecular dynamics simulations suggest that isocohumulone, specifically the cis isomer, exhibits high surface activity and readily adsorbs at the air-water interface. [] This adsorption facilitates the binding of barley lipid transfer protein (LTP) to the interface, strengthening the protein layer surrounding foam bubbles and enhancing foam stability. []

ANone: The molecular formula of isocohumulone is C21H30O5, and its molecular weight is 362.46 g/mol. []

ANone: NMR techniques, particularly 1H and 13C NMR, along with 2D methods like COSY, HMQC, and HMBC, are instrumental in distinguishing cis and trans isomers of isocohumulone. Key differences lie in the chemical shifts of specific protons (H-5, H-1''', H-2''') and the C-5 carbon. Additionally, the splitting patterns of H-5 and H-2'' protons differ between the isomers. [, ]

ANone: Yes, molecular dynamics simulations have been employed to investigate the interaction between cis-isocohumulone and barley lipid transfer protein (LTP) at the air-water interface. [] These simulations provided valuable insights into the mechanism by which isocohumulone contributes to beer foam stability. []

ANone: In silico analyses, specifically molecular docking, have shed light on the binding mode of isocohumulone isomers to human bitter taste receptors (TAS2R1, TAS2R14, and TAS2R40). These studies highlight the importance of a conserved asparagine residue in transmembrane helix 3 for ligand recognition. [] Notably, variations in the binding site residues among these receptors contribute to ligand specificity. []

ANone: Yes, research suggests that cis isomers of iso-α-acids tend to be more potent in terms of bitterness perception compared to their trans counterparts. [] This highlights the influence of stereochemistry on the interaction of these compounds with taste receptors.

ANone: Tetrahydroiso-α-acids exhibit remarkable stability even upon prolonged storage in beer, making them an attractive option for brewers aiming to maintain consistent bitterness profiles over time. [] This stability contrasts with the relative instability of trans-iso-α-acids, particularly during beer aging. []

ANone: Animal studies have provided compelling evidence for the potential of isohumulones, including isocohumulone, in combating metabolic disorders. For instance, administration of isohumulone or isocohumulone to mice effectively activated both PPARα and PPARγ. [] Furthermore, these compounds exhibited notable anti-diabetic and hypolipidemic effects in these animal models. []

ANone: A pilot double-blind, placebo-controlled study investigated the impact of isohumulones on patients with Type 2 diabetes. The results suggested that isohumulones could significantly reduce blood glucose and hemoglobin A1c levels after eight weeks of treatment. [] While preliminary, these findings warrant further investigation in larger, well-controlled clinical trials to confirm the efficacy and safety of isohumulones for managing Type 2 diabetes.

ANone: Several analytical methods have been developed for the determination of iso-α-acids in beer, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection offers a robust and sensitive approach for quantifying individual iso-α-acid isomers in beer. [, , , , ]

- Gas Chromatography (GC): GC methods, typically after derivatization of iso-α-acids, have been employed for their analysis, enabling separation of different homologs and isomers. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of LC with the sensitivity and selectivity of MS, providing accurate identification and quantification of iso-α-acids and their degradation products in beer. [, ]

ANone: HPLC has been successfully employed to monitor the degradation kinetics of iso-α-acids in beer during storage. [, ] By quantifying the concentrations of individual isomers over time, researchers can determine degradation rates and assess the impact of factors like pH and temperature on stability. [, ]

ANone: The thermal isomerization of cohumulone represents a crucial step in the transformation of α-acids into iso-α-acids during the beer brewing process. Research focused on understanding the precise mechanisms and kinetics of this reaction is crucial for optimizing brewing conditions and enhancing the efficiency of iso-α-acid production. []

ANone: Early investigations into the chemistry of hop constituents established that treating humulone with hot aqueous alkali or cold potassium tert-butoxide in tert-butanol yielded a relatively pure form of isohumulone A. [] This finding marked a significant milestone in understanding the chemical transformations of hop compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.